molecular formula C10H21NO3Si B086997 3-Cyanopropyltriethoxysilane CAS No. 1067-47-6

3-Cyanopropyltriethoxysilane

Cat. No.: B086997
CAS No.: 1067-47-6
M. Wt: 231.36 g/mol
InChI Key: VGIURMCNTDVGJM-UHFFFAOYSA-N
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Description

3-Cyanopropyltriethoxysilane is an organosilicon compound with the chemical formula (C₂H₅O)₃Si(CH₂)₃CN. It is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom. This compound is widely used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials .

Mechanism of Action

Target of Action

3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are various organic and inorganic materials, where it acts as a coupling agent . It is used to modify the surface characteristics of these materials, enhancing their properties for specific applications .

Mode of Action

CPTS interacts with its targets through a process known as silanization . The ethoxy groups on the silane molecule undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target material’s surface, forming strong covalent bonds . This results in the attachment of the cyanoalkyl group to the surface, altering its properties .

Biochemical Pathways

It is known that the compound can be used to modify the surface characteristics of biopolymers , potentially affecting their interactions with other molecules.

Pharmacokinetics

It is known to be moisture sensitive , suggesting that its stability and bioavailability could be affected by the presence of water.

Result of Action

The primary result of CPTS’s action is the modification of the surface properties of the target material . For example, it has been used in the synthesis of titanium-based sorbents for solid-phase extraction of aromatic amines from river water , and in the development of organically modified silicate films coated on gold electrodes for the detection of ametryn .

Action Environment

The action of CPTS is influenced by environmental factors such as temperature and humidity. As a moisture-sensitive compound , its reactivity and stability can be affected by the presence of water. Additionally, its boiling point is 100-101 °C at 6 mmHg , suggesting that it may evaporate under high-temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyanopropyltriethoxysilane can be synthesized through the reaction of 3-chloropropyltriethoxysilane with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of 3-chloropropyltriethoxysilane and sodium cyanide to a reactor. The reaction mixture is maintained at a specific temperature and pressure to ensure optimal yield. The product is then separated and purified using distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopropyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

3-Cyanopropyltriethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanopropyltriethoxysilane is unique due to its cyano group, which provides additional reactivity compared to other similar compounds. This allows for a broader range of chemical modifications and applications, particularly in the development of advanced materials and surface treatments .

Properties

IUPAC Name

4-triethoxysilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIURMCNTDVGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061440
Record name Butanenitrile, 4-(triethoxysilyl)-
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Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-47-6
Record name 3-Cyanopropyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-47-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanopropyltriethoxysilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(triethoxysilyl)-
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Record name Butanenitrile, 4-(triethoxysilyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(triethoxysilyl)butyronitrile
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Record name 3-CYANOPROPYLTRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Cyanopropyltriethoxysilane interact with surfaces and what are the downstream effects?

A: this compound (CPTES) is a bifunctional molecule containing a hydrolyzable ethoxysilane group and a terminal cyano group. The ethoxysilane group allows CPTES to chemically bind to hydroxylated surfaces like silica [, , ] or modified polymers like polyimide [], forming strong covalent Si-O-Si bonds. This surface modification introduces the cyano group, which can then interact with other materials or molecules. For instance, the cyano groups introduced onto polyimide films were found to significantly improve adhesion with copper metal, increasing peel strength by 2.3-2.4 times compared to unmodified films [].

Q2: Can you describe the structural characteristics of this compound?

A2: this compound has the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol. While the provided research papers don't offer specific spectroscopic data, one can infer characteristic peaks from its structure:

    Q3: How does the choice of surface treatment method using CPTES impact its effectiveness?

    A: Research suggests that the method used to treat surfaces with CPTES significantly affects the performance of the final material. Comparing washing and filtering methods for silica surface treatment with CPTES prior to metallocene catalyst immobilization revealed that while filtering resulted in higher Zr content, the washing method led to significantly higher ethylene polymerization activity []. This highlights the importance of optimizing the surface treatment procedure for specific applications.

    Q4: Does this compound demonstrate any specific material compatibility?

    A: CPTES exhibits compatibility with both organic and inorganic materials, making it a versatile surface modifier. Its successful application in modifying silica [, ], polyimide [], and integration into polydimethylsiloxane [] showcases its versatility and potential across diverse material platforms.

    Q5: What are the implications of varying the ratio of different organoalkoxysilanes during the synthesis of mesoporous silica materials?

    A: Research using hyperpolarized 129Xe NMR has shown that changing the ratio of this compound (CPTES) and 3-[2-(2-aminoethylamino)ethylamino]propyltrimethoxysilane (AEPTMS) during the synthesis of mesoporous silica materials allows for fine-tuning the surface properties and functionalities []. This control over surface characteristics is crucial for tailoring materials for specific applications, such as drug delivery or catalysis.

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